6-Methyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5-ol
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Overview
Description
6-Methyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5-ol is a chemical compound with the molecular formula C10H10N4O It is a derivative of triazine, a class of nitrogen-containing heterocycles
Preparation Methods
The synthesis of 6-Methyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methylphenylamine with 6-methyl-1,2,4-triazin-5-one under specific reaction conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
6-Methyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
6-Methyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, including its use in drug development for treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
6-Methyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5-ol can be compared with other similar compounds, such as:
4-Amino-3-methylphenol: This compound has a similar structure but differs in its functional groups and reactivity.
3-[(4-Methylphenyl)amino]phenol: Another structurally related compound with different chemical properties and applications.
N-(3-Hydroxyphenyl)-4-toluidine: A compound with similar functional groups but different biological activities.
Properties
IUPAC Name |
6-methyl-3-(4-methylanilino)-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-7-3-5-9(6-4-7)12-11-13-10(16)8(2)14-15-11/h3-6H,1-2H3,(H2,12,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGENHKZLHBKAGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(C(=O)N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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